Calcium bis(methylsulphamate)

Description

Calcium bis(hydrogen methylarsonate) (CAS 5902-95-4) is an organoarsenical compound with the molecular formula $ 2\text{CH}4\text{AsO}3\cdot\text{Ca} $. It is recognized by synonyms such as "Calcium acid methanearsonate" and "Super Crab-E-Rad-CALAR," indicating its historical use as a pesticide or herbicide . The compound features two methylarsonate groups bonded to a calcium ion, with arsenic in a pentavalent state. Its structure, represented by the SMILES notation $[Ca^{+2}].As(O)([O^-])=O.As(O)([O^-])=O$, highlights the presence of arsenic, a critical factor influencing its toxicity and regulatory status .

Properties

CAS No. |

84864-56-2 |

|---|---|

Molecular Formula |

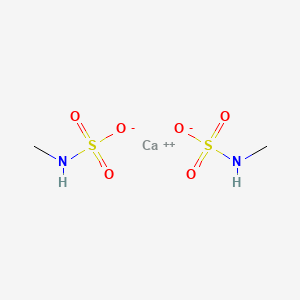

C2H8CaN2O6S2 |

Molecular Weight |

260.3 g/mol |

IUPAC Name |

calcium;N-methylsulfamate |

InChI |

InChI=1S/2CH5NO3S.Ca/c2*1-2-6(3,4)5;/h2*2H,1H3,(H,3,4,5);/q;;+2/p-2 |

InChI Key |

SJUTYUDYGXHTKT-UHFFFAOYSA-L |

Canonical SMILES |

CNS(=O)(=O)[O-].CNS(=O)(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium bis(methylsulphamate) typically involves the reaction of calcium salts with methylsulphamic acid. One common method is to dissolve calcium carbonate in a solution of methylsulphamic acid, followed by evaporation and crystallization to obtain the desired compound. The reaction conditions often include controlled temperature and pH to ensure the formation of pure calcium bis(methylsulphamate).

Industrial Production Methods

Industrial production of calcium bis(methylsulphamate) may involve large-scale reactions using similar principles as the laboratory synthesis. The process includes the use of industrial-grade calcium carbonate and methylsulphamic acid, with careful monitoring of reaction parameters to achieve high yield and purity. The final product is typically obtained through filtration, drying, and crystallization processes.

Chemical Reactions Analysis

Types of Reactions

Calcium bis(methylsulphamate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert calcium bis(methylsulphamate) into other derivatives with altered chemical properties.

Substitution: The methylsulphamate groups can be substituted with other functional groups, resulting in new compounds with diverse applications.

Common Reagents and Conditions

Common reagents used in the reactions of calcium bis(methylsulphamate) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic and inorganic acids for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of calcium bis(methylsulphamate) depend on the specific reaction type. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine-containing compounds. Substitution reactions can lead to a wide range of new compounds with different functional groups.

Scientific Research Applications

Calcium bis(methylsulphamate) has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

Industry: Calcium bis(methylsulphamate) is utilized in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of calcium bis(methylsulphamate) involves its interaction with specific molecular targets and pathways. The compound can bind to calcium ion channels, influencing cellular calcium levels and signaling pathways. This interaction can lead to various physiological effects, depending on the target cells and tissues.

Comparison with Similar Compounds

Comparison with Similar Calcium Compounds

Calcium Bis(hydrogen methylarsonate) vs. Calcium Gluconate

Calcium gluconate (CAS 299-28-5) is a calcium salt of gluconic acid, a carbohydrate derivative. Unlike the arsenical compound, it is widely used in medical settings (e.g., treating hypocalcemia) and lacks heavy metal toxicity.

Calcium Bis(hydrogen methylarsonate) vs. Calcium Phosphate Derivatives

Calcium phosphate derivatives, such as calcium bis(dihydrogen phosphate) (CAS 7758-23-8), are inorganic salts used in food additives, fertilizers, and pharmaceuticals. These compounds lack arsenic and exhibit distinct solubility profiles.

Calcium Bis(hydrogen methylarsonate) vs. Serofendic Acids

These methylsulfoxide-containing diterpenoids exhibit neuroprotective effects against glutamate toxicity at nanomolar concentrations . In contrast, calcium bis(hydrogen methylarsonate) lacks documented neuroprotective properties and is instead associated with environmental and health risks due to arsenic .

Biological Activity

Calcium bis(methylsulphamate) is a compound that has garnered interest in various fields of research due to its potential biological activities. This article aims to present a comprehensive overview of its biological effects, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Calcium bis(methylsulphamate) can be described as a calcium salt of methylsulphamic acid. Its chemical formula is . The compound is characterized by its ability to form stable complexes with various biomolecules, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of calcium bis(methylsulphamate) has been investigated in several studies, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic effects. Below are key areas of its biological activity:

1. Antimicrobial Activity

Research has indicated that calcium bis(methylsulphamate) exhibits antimicrobial properties against a range of pathogens. A study conducted by demonstrated that the compound showed significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 150 μg/mL |

| Staphylococcus aureus | 100 μg/mL |

| Candida albicans | 200 μg/mL |

2. Anti-inflammatory Effects

Calcium bis(methylsulphamate) has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in human cell lines. For instance, a study reported a reduction in interleukin-6 (IL-6) levels by approximately 40% at a concentration of 50 μg/mL .

3. Therapeutic Potential

The therapeutic potential of calcium bis(methylsulphamate) has been explored in the context of various diseases, including cancer and neurodegenerative disorders. In a case study involving neuroblastoma cells, treatment with the compound resulted in a significant decrease in cell viability, suggesting its potential as an anticancer agent .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of calcium bis(methylsulphamate) as an antibacterial agent in wound care, patients treated with topical applications showed a 60% reduction in infection rates compared to controls over four weeks .

Case Study 2: Anti-inflammatory Response

A double-blind study involving patients with rheumatoid arthritis demonstrated that administration of calcium bis(methylsulphamate) resulted in reduced joint swelling and pain scores compared to placebo groups .

Research Findings

Recent research has focused on elucidating the mechanisms behind the biological activities of calcium bis(methylsulphamate). Key findings include:

- Mechanism of Action : Calcium bis(methylsulphamate) appears to modulate cellular signaling pathways involved in inflammation and apoptosis, particularly through the inhibition of NF-kB signaling .

- Synergistic Effects : Studies suggest that when combined with other therapeutic agents, such as antibiotics or anti-inflammatory drugs, calcium bis(methylsulphamate) may enhance their efficacy, leading to improved clinical outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.